tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate
Description
tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an azetidine ring, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C14H27N3O2 |
|---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(piperidin-4-ylmethyl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-12-9-17(10-12)8-11-4-6-15-7-5-11/h11-12,15H,4-10H2,1-3H3,(H,16,18) |
InChI Key |
JXBBYXBEBCWZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)CC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative and an azetidine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N-diisopropylethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Protecting Group
The tert-butyl carbamate (Boc) group is cleavable under acidic conditions, exposing the secondary amine for further functionalization.
Hydrolysis proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack of water. The liberated amine can undergo alkylation or acylation .
Nucleophilic Substitution at the Azetidine Nitrogen
The azetidine nitrogen participates in SN2 reactions with electrophiles, forming quaternary ammonium derivatives.
The reaction with methanesulfonyl chloride generates a mesylate, which can act as a leaving group in subsequent nucleophilic substitutions . Ethyl bromopropanoate forms enantiomerically pure esters under cryogenic conditions .
Ring-Opening Reactions of Azetidine
Under strong acidic or basic conditions, the azetidine ring undergoes strain-driven ring-opening.
| Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| H2SO4 (conc.), reflux | Acetic anhydride | Linear diaminoacetate derivative | 67% | |
| NaH, THF, 60°C | Benzyl bromide | N-Benzyl-piperidine analog | 58% |
The ring-opening mechanism involves protonation of the azetidine nitrogen, followed by nucleophilic attack at the β-carbon.
Piperidine Functionalization
The piperidine moiety undergoes alkylation and acylation at its secondary amine:
Piperidine alkylation enhances solubility and modulates biological activity in medicinal chemistry applications .
Catalytic Hydrogenation
The compound’s tertiary amine is resistant to hydrogenation, but unsaturated side chains (if present) can be reduced:
| Catalyst | Pressure (psi) | Solvent | Temp. | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Pd/C (10%) | 50 | Ethanol | 25°C | Saturated azetidine-piperidine | 93% |
Hydrogenation preserves the carbamate group while saturating reactive double bonds .
Key Mechanistic Insights:
-
Steric effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl.
-
Ring strain : Azetidine’s 4-membered ring increases reactivity toward electrophiles compared to larger heterocycles .
-
Chirality : Reactions at the azetidine nitrogen retain stereochemical integrity, as shown by high enantiomeric excess (>98% ee) in propanoate derivatives .
Scientific Research Applications
tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-butyl N-{1-[(4-butylanilino)carbonyl]piperidin-4-yl}carbamate
- tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate is unique due to its combination of a piperidine ring and an azetidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate, also known by its CAS number 2763754-79-4, is a synthetic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H27N3O2 |
| Molecular Weight | 269.38 g/mol |
| CAS Number | 2763754-79-4 |
The structure includes a tert-butyl group, a piperidine ring, and an azetidine moiety, which contribute to its steric bulk and influence its interactions with biological systems .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving the coupling of piperidine and azetidine derivatives with carbamate functionalities. The detailed synthetic routes often include the use of coupling agents and protective groups to ensure selectivity and yield .
Pharmacological Profile
Preliminary studies indicate that this compound exhibits various biological activities:
Case Studies
Several case studies have explored the biological effects of structurally related compounds:
- Study on Piperidine Derivatives : A study demonstrated that piperidine derivatives showed significant inhibition of cancer cell proliferation in vitro. The mechanism involved the modulation of apoptotic pathways, indicating potential therapeutic applications in oncology .
- Azetidine Compounds in Antimicrobial Research : Research on azetidine-based compounds revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be evaluated for similar properties .
Q & A
Q. What are the standard synthetic protocols for tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate?
The synthesis typically involves multi-step reactions, including condensation, reduction, and protection steps. For example, piperidine derivatives are condensed with azetidine intermediates under basic conditions (e.g., triethylamine) in solvents like dichloromethane. The tert-butyl carbamate group is introduced via Boc protection, requiring anhydrous conditions to prevent premature deprotection . Purification often employs column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and substituent positions, particularly for distinguishing azetidine and piperidine ring protons .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identification of carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H bonds .
Q. How are intermediates like tert-butyl-protected azetidine derivatives isolated and purified?
Intermediates (e.g., tert-butyl N-(azetidin-3-yl)carbamate) are isolated via solvent extraction (e.g., ethyl acetate/water) and purified using silica gel chromatography. Monitoring via TLC ensures minimal byproduct contamination. Critical intermediates may require low-temperature storage to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Discrepancies in yield often arise from incomplete Boc protection or side reactions (e.g., azetidine ring opening). Strategies include:
- Optimizing Stoichiometry : Adjusting molar ratios of reagents (e.g., 1.2 equivalents of Boc anhydride) to ensure complete reaction .
- Inert Atmosphere : Using nitrogen/argon to prevent moisture-induced side reactions .
- Real-Time Monitoring : Employing in situ FTIR or LC-MS to track reaction progress .
Q. What is the role of nitrogen atoms in the piperidine and azetidine rings for reactivity?
The tertiary nitrogen in piperidine participates in acid-base reactions (e.g., protonation under acidic conditions), while the azetidine nitrogen’s strained ring enhances nucleophilicity. This influences substitution reactions, such as alkylation or acylation, where regioselectivity must be controlled via protecting groups .
Q. How can stereochemical outcomes be controlled in derivatives of this compound?
Chiral centers (e.g., in azetidine or piperidine rings) require enantioselective synthesis. Methods include:
Q. What in vitro assays are suitable for evaluating biological activity?
Target-specific assays (e.g., enzyme inhibition for kinases or GPCRs) are prioritized. Example workflow:
Q. How should researchers address conflicting pharmacological data across studies?
Contradictions may stem from impurities or divergent assay conditions. Solutions include:
- Reproducing Studies : Using identical cell lines (e.g., HEK293 vs. CHO) and buffer conditions .
- HPLC-PDA Analysis : To rule out isomeric or degradant interference .
Q. What alternative synthetic routes exist for derivatives with enhanced solubility?
Q. How can structure-activity relationships (SAR) be systematically studied for this scaffold?
SAR studies involve:
- Core Modifications : Replacing piperidine with morpholine or substituting the azetidine methyl group with bulkier substituents .
- Bioisosteric Replacement : Swapping carbamate groups with ureas or amides to modulate potency .
Methodological Challenges and Solutions
Q. How to mitigate hygroscopicity issues during storage?
The compound’s hygroscopic nature necessitates storage in desiccators with silica gel or molecular sieves. For long-term stability, lyophilization or storage under argon at −20°C is recommended .
Q. What advanced techniques address NMR signal overlap in structural analysis?
- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in the azetidine-piperidine region .
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
